Cas no 618389-36-9 (3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a chromene-based derivative with a benzothiazole moiety, exhibiting potential utility in organic synthesis and material science applications. The compound's structure combines a chromen-4-one core with a cyclohexanecarboxylate ester, offering stability and tunable reactivity. Its benzothiazolyl substituent may contribute to photophysical properties, making it of interest for fluorescent probes or optoelectronic materials. The methyl group at the 2-position enhances steric control, while the ester linkage provides versatility for further functionalization. This compound is suited for research in heterocyclic chemistry, where its unique scaffold could serve as a precursor for bioactive molecules or advanced materials.
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate structure
618389-36-9 structure
商品名:3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
CAS番号:618389-36-9
MF:C24H21NO4S
メガワット:419.49284529686
CID:5554785

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarboxylic acid, 3-(2-benzothiazolyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl ester
    • 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
    • インチ: 1S/C24H21NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3
    • InChIKey: LAYJWCYUKALPAL-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC2=CC=C3C(=C2)OC(C)=C(C2=NC4=CC=CC=C4S2)C3=O)=O)CCCCC1

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-0808-5μmol
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3139-0808-4mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3139-0808-15mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3139-0808-10μmol
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3139-0808-3mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3139-0808-10mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3139-0808-5mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F3139-0808-20mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3139-0808-2μmol
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F3139-0808-1mg
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
618389-36-9 90%+
1mg
$54.0 2023-07-28

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 関連文献

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylateに関する追加情報

3-(1,3-Benzo[b]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl Cyclohexanecarboxylate: A Comprehensive Overview

The compound with CAS No. 618389-36-9, known as 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound belongs to the class of chromenones, which are derivatives of coumarin, and incorporates a benzothiazole moiety, a cyclohexane carboxylate group, and a methyl substituent. The combination of these functional groups imparts unique chemical properties, making it a subject of interest in both academic and industrial research.

The benzothiazole ring system is a heterocyclic aromatic compound that is widely recognized for its stability and ability to participate in various chemical reactions. In this compound, the benzothiazole group is attached at the 2-position of the chromenone ring, which is further substituted with a methyl group at the 2-position and an oxo group at the 4-position. The presence of these substituents significantly influences the electronic properties of the molecule, potentially enhancing its reactivity in certain chemical transformations. Additionally, the cyclohexane carboxylate group serves as an ester functional group, which can be cleaved under specific conditions to yield free carboxylic acid or other derivatives.

Recent studies have highlighted the potential of chromenone derivatives as precursors for synthesizing bioactive compounds. For instance, researchers have explored the use of chromenones in drug design due to their ability to interact with biological targets such as enzymes and receptors. The benzothiazole moiety in this compound has been shown to exhibit anti-inflammatory and antioxidant activities in preliminary assays, suggesting its potential application in pharmaceuticals. Furthermore, the cyclohexane carboxylate group can serve as a versatile building block for constructing larger molecular frameworks or for modifying physical properties such as solubility and stability.

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves a multi-step process that typically begins with the preparation of the chromenone core. This is followed by the introduction of the benzothiazole group through nucleophilic substitution or coupling reactions. The methyl substitution at the 2-position can be achieved via alkylation or acylation techniques, while the cyclohexane carboxylate group is introduced through esterification reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is critical to achieving high yields and purity.

In terms of applications, this compound has shown promise in several areas. Its chromophoric nature makes it suitable for use in optical materials such as dyes and pigments. The benzothiazole group contributes to strong absorption bands in the UV-visible spectrum, which can be exploited for applications in sensors or optoelectronic devices. Additionally, the compound's ability to undergo further chemical modifications suggests its utility as an intermediate in organic synthesis.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. For example, density functional theory (DFT) calculations have been employed to study the frontier molecular orbitals of 3-(1,3-benzothiazol-2-yl)-2-methyl-4H-chromenone, providing insights into its potential role as an electron acceptor or donor in charge-transfer complexes. These findings have implications for its use in organic electronics and photovoltaic materials.

In conclusion, 3-(1,3-benzothiazol

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